1,3-Dioxane,2-methylene-4-phenyl-(9CI)
Overview
Description
2-Methylene-4-phenyl-1,3-dioxane is a cyclic ketene acetal that has garnered interest due to its unique chemical structure and reactivity. This compound is characterized by a dioxane ring substituted with a methylene group and a phenyl group, making it a versatile intermediate in organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylene-4-phenyl-1,3-dioxane typically involves the reaction of acetal halides with appropriate reagents under controlled conditions. One efficient method reported involves the use of acetal halides, which are thoroughly characterized by nuclear magnetic resonance spectroscopy, infrared spectroscopy, elemental analysis, and mass spectrometry . The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of 2-methylene-4-phenyl-1,3-dioxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The removal of by-products and purification steps are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylene-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2-Methylene-4-phenyl-1,3-dioxane has several applications in scientific research:
Polymer Chemistry: It is used as a comonomer in radical ring-opening polymerization to produce well-defined, degradable polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties, such as tunable degradability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-methylene-4-phenyl-1,3-dioxane involves its ability to undergo radical ring-opening polymerization. This process is initiated by the formation of a radical species, which then propagates through the polymer chain, incorporating the dioxane ring into the polymer backbone. The presence of the methylene and phenyl groups can influence the reactivity and stability of the radical intermediates, thereby affecting the overall polymerization process .
Comparison with Similar Compounds
Similar Compounds
2-Methylene-4-phenyl-1,3-dioxolane: Similar in structure but with a different ring size, leading to variations in reactivity and stability.
4-Methyl-2-phenyl-1,3-dioxane: Substituted with a methyl group instead of a methylene group, affecting its chemical properties.
2-Methyl-4-phenyl-1,3-dioxolane: Another structurally related compound with different substituents and ring size.
Uniqueness
2-Methylene-4-phenyl-1,3-dioxane is unique due to its specific combination of a methylene group and a phenyl group on the dioxane ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
2-methylidene-4-phenyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDRLOHAGONQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1OCCC(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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